molecular formula C17H33NO7 B3159770 C-Hega-9 CAS No. 864434-14-0

C-Hega-9

Cat. No.: B3159770
CAS No.: 864434-14-0
M. Wt: 363.4 g/mol
InChI Key: AHJZPLOICPCLQM-XOSAIJSUSA-N
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Description

Contextualization of C-Hega-9 within Contemporary Chemical Science

This compound, systematically known as Cyclohexylpropanoyl-N-Hydroxyethylglucamide, is a non-ionic detergent that holds a specific and significant place in modern biochemical and structural biology research. youtube.comcusabio.comalfa-chemistry.com It belongs to the family of glycosidic surfactants, which are characterized by a hydrophilic sugar-based headgroup and a hydrophobic tail. youtube.comalfa-chemistry.com Non-ionic detergents are considered "mild" because they can disrupt lipid-lipid and lipid-protein interactions to solubilize membrane components without typically breaking protein-protein interactions, which is crucial for maintaining the native structure and function of proteins. alfa-chemistry.commdpi.comsigmaaldrich.com

The primary application of this compound and similar detergents is in the study of integral membrane proteins. youtube.comcusabio.comnumberanalytics.com These proteins are notoriously difficult to study because their hydrophobic nature requires a membrane-like environment to maintain their correct three-dimensional structure and biological activity. This compound serves as a membrane mimetic, forming micelles in aqueous solutions that encapsulate the hydrophobic regions of membrane proteins, thereby keeping them soluble and stable for experimental analysis. cusabio.comgoogle.com

Rationale for Comprehensive Academic Investigation of this compound

The academic investigation into this compound is driven by the critical need for effective tools to study membrane proteins, which constitute approximately 30% of the proteome and are the targets of a majority of modern pharmaceuticals. The rationale for its comprehensive study includes:

Preservation of Protein Integrity : A key objective is to find detergents that can extract membrane proteins from their native lipid bilayer while preserving their structural and functional integrity. youtube.comnumberanalytics.com The mild, non-denaturing properties of non-ionic detergents like this compound make them ideal candidates for such applications. mdpi.com

Facilitating Structural Studies : Techniques like X-ray crystallography and cryo-electron microscopy, which are used to determine the three-dimensional structure of proteins, require stable, monodisperse protein preparations. Research into the behavior of this compound aims to optimize its use in forming well-ordered protein-detergent complexes suitable for crystallization or single-particle analysis. youtube.com

Understanding Detergent-Protein Interactions : A deeper understanding of how detergents like this compound interact with membrane proteins is essential for the rational design of new and improved surfactants. Research focuses on how factors like the detergent's alkyl chain length and headgroup composition affect protein stability and activity.

Scope and Objectives of this compound Research

The research involving this compound is focused and has several key objectives:

Solubilization and Purification : To establish optimal conditions for using this compound to efficiently solubilize and purify specific membrane proteins from cellular membranes. numberanalytics.com

Stabilization for Structural Biology : To assess the ability of this compound to maintain the long-term stability of purified membrane proteins, which is a prerequisite for successful structural determination. numberanalytics.com

Functional Assays : To enable the study of the functional properties of membrane proteins in a controlled, in-vitro environment by reconstituting them from detergent micelles into artificial lipid bilayers. youtube.com

Advancing Detergent Technology : To contribute to the broader field of detergent science by characterizing the physicochemical properties of this compound and comparing its efficacy to other detergents, thereby guiding the development of next-generation tools for membrane protein research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclohexyl-N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO7/c19-9-8-18(10-13(21)16(24)17(25)14(22)11-20)15(23)7-6-12-4-2-1-3-5-12/h12-14,16-17,19-22,24-25H,1-11H2/t13-,14+,16+,17+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJZPLOICPCLQM-XOSAIJSUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)N(CCO)CC(C(C(C(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CCC(=O)N(CCO)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Properties and Characterization of C Hega 9

The utility of C-Hega-9 in biochemical research is defined by its specific chemical and physical properties. These characteristics determine its behavior in solution and its interaction with membrane proteins.

Below is a data table summarizing the key properties of this compound.

PropertyValueReference
Systematic Name 1-[(3-Cyclohexyl-1-oxopropyl)(2-hydroxyethyl)amino]-1-deoxy-D-glucitol unc.edu
Synonym Cyclohexylpropanoyl-N-Hydroxyethylglucamide unc.edu
CAS Number 864434-14-0 unc.edu
Molecular Formula C₁₇H₃₃NO₇ unc.edu
Molecular Weight 363.45 g/mol unc.edu
Purity ≥ 99% (by HPLC)
Critical Micelle Concentration (CMC) ~108 mM (3.9%) in H₂O
Aggregation Number Not specified
pH 5-8 (1% solution in water)
Solubility ≥ 20% (in water at 20°C)

Advanced Spectroscopic and Spectrometric Characterization of C Hega 9

Advanced Mass Spectrometry (MS) of C-Hega-9

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which can be used to determine the molecular weight and elemental composition of a compound, as well as to study its fragmentation pathways.

High-resolution mass spectrometry (HRMS) is essential for accurately determining the elemental composition of this compound. By measuring the exact mass of the molecular ion (or a characteristic fragment ion) with high precision, the unique combination of atoms (C, H, N, O) that corresponds to that exact mass can be determined, confirming the molecular formula C₁₇H₃₃NO₇. This is particularly important for distinguishing between compounds with very similar nominal masses.

Tandem mass spectrometry (MS/MS or MSⁿ) involves the fragmentation of a selected precursor ion and the detection of the resulting product ions. This technique is invaluable for obtaining structural information by breaking down the molecule into smaller, characteristic fragments.

For this compound, MS/MS experiments (e.g., using collision-induced dissociation - CID) would involve selecting the protonated or deprotonated molecular ion and subjecting it to controlled fragmentation. The resulting fragmentation pattern (a spectrum of product ions and their abundances) would provide clues about the weaker bonds in the molecule and the presence of specific functional groups. Analyzing these fragmentation pathways would help confirm the presence of the cyclohexyl ring (e.g., characteristic fragment ions from cyclohexyl moiety fragmentation), the propanoyl chain, the amide linkage (e.g., facile cleavage around the amide bond), the hydroxyethyl (B10761427) group, and the glucamide sugar unit (e.g., fragmentation patterns characteristic of carbohydrates). By interpreting the masses of the fragment ions and proposing plausible fragmentation mechanisms, the connectivity of the different parts of the this compound molecule can be further verified.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for this compound Purity and Mixture Analysis

Hyphenated techniques combine separation methods with detection methods, offering enhanced capabilities for analyzing complex mixtures and assessing compound purity. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are prominent examples. LC-MS couples the separation power of liquid chromatography, including high-performance liquid chromatography (HPLC), with the identification and quantification capabilities of mass spectrometry. This combination is particularly useful for analyzing polar and thermally labile compounds, which aligns with the characteristics of this compound as a glucamide detergent. GC-MS, which couples gas chromatography with mass spectrometry, is typically used for volatile or semi-volatile compounds after appropriate derivatization if necessary.

For this compound, LC-MS, particularly utilizing HPLC as the separation technique, is highly applicable for purity analysis and the identification of potential impurities. The separation in LC is based on the interaction of the analyte with the stationary and mobile phases, while the mass spectrometer provides mass-to-charge ratio information (m/z) of the separated components, allowing for their identification based on their molecular weight and fragmentation pattern. Purity analysis by HPLC is commonly reported for this compound, with commercially available samples often specified as ≥ 99% purity by HPLC.

GC-MS could potentially be used for the analysis of this compound or its degradation products if they are sufficiently volatile or can be suitably derivatized. However, given the glucamide structure, LC-MS is generally a more direct and preferred method for the intact molecule.

These hyphenated techniques offer several advantages, including high sensitivity, selectivity, and the ability to analyze complex samples. They enable the detection and identification of components that might not be distinguishable by a single technique alone.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of a compound based on its molecular vibrations. While specific experimental IR and Raman spectra for this compound were not found in the conducted search, the principles of these techniques can be applied to predict the type of information they would provide.

Infrared (IR) Spectroscopy for this compound Functional Group Analysis

IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecules to vibrate at specific frequencies characteristic of their functional groups. For this compound (C17H33NO7, Cyclohexylpropanoyl-N-Hydroxyethylglucamide), key functional groups expected to show characteristic IR absorption bands include:

Hydroxyl groups (-OH) from the glucitol moiety. These typically appear as broad bands in the 3200-3600 cm⁻¹ region due to hydrogen bonding.

Amide carbonyl group (C=O) from the cyclohexylpropanoyl-N-hydroxyethyl amide linkage. Amide I bands (primarily C=O stretch) are usually observed in the 1630-1700 cm⁻¹ range.

C-H stretching vibrations from the cyclohexyl ring, propyl chain, and the carbohydrate part, typically seen in the 2800-3000 cm⁻¹ region.

C-O stretching vibrations from the glucitol backbone, expected in the fingerprint region (1000-1300 cm⁻¹).

N-H bending vibrations (if any secondary amide character exists, though the structure suggests a tertiary amide nitrogen) and C-N stretching vibrations, which would also contribute to the fingerprint region.

Analysis of the positions and intensities of these bands in the IR spectrum of this compound would help confirm the presence of these functional groups and provide insights into the molecular structure and potential intermolecular interactions like hydrogen bonding.

Raman Spectroscopy for this compound Structural Insights

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of light by a sample. It is particularly sensitive to vibrations of nonpolar bonds and symmetric functional groups, which may be weak or absent in IR spectra. For this compound, Raman spectroscopy could provide information about:

The cyclohexyl ring vibrations.

C-C stretching vibrations in the alkyl chains and the carbohydrate ring.

C=O stretching vibration of the amide group, which is also IR active but may have a different relative intensity in the Raman spectrum depending on the change in polarizability during the vibration.

Information about the molecular backbone and skeletal vibrations.

Raman spectroscopy can also be sensitive to the physical state and polymorphism of a compound, providing insights into crystal lattice vibrations if this compound exists in crystalline forms. Similar to IR, specific Raman spectral data for this compound were not found in the search results.

X-ray Diffraction Analysis of this compound Crystalline Forms

X-ray diffraction (XRD) techniques are essential for characterizing the crystalline nature of a compound, determining its crystal structure, and identifying different solid forms (polymorphs).

Single-Crystal X-ray Diffraction (SCXRD) for this compound Absolute Stereochemistry and Crystal Structure

Single-crystal X-ray diffraction (SCXRD) is the most definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced by a single crystal exposed to X-rays, the unit cell dimensions, bond lengths, bond angles, and the absolute stereochemistry of chiral centers can be determined unequivocally. This compound contains multiple chiral centers in its glucitol moiety. If suitable single crystals of this compound can be obtained, SCXRD would provide the complete and unambiguous crystal structure, confirming the molecular connectivity, conformation, and the absolute configuration of each stereocenter. This information is crucial for understanding the compound's physical and chemical properties and is a gold standard in chemical characterization. Specific SCXRD data for this compound was not found in the conducted search.

Powder X-ray Diffraction (PXRD) for this compound Polymorphism Studies

Powder X-ray diffraction (PXRD) is used to characterize polycrystalline materials. A PXRD pattern is essentially a fingerprint of a particular crystalline phase, showing a series of peaks at specific 2θ angles with characteristic intensities. PXRD is widely used in the pharmaceutical industry and chemical research to:

Identify crystalline compounds by comparing the experimental pattern to a database of known patterns.

Assess the crystallinity of a sample.

Study polymorphism, which is the ability of a substance to exist in more than one crystalline form. Different polymorphs of a compound have distinct crystal structures and thus produce different PXRD patterns.

Determine the presence and relative amounts of different crystalline phases in a mixture.

For this compound, PXRD could be used to determine if it exists in a crystalline form, identify specific polymorphic forms if they exist, and study transitions between different forms. This is particularly relevant for a detergent, as the solid form can impact properties like solubility and stability. While the search did not yield specific PXRD data for this compound, this technique would be essential for solid-state characterization if crystalline material is available.

Computational Investigations of C Hega 9

Quantum Mechanical (QM) Calculations for C-Hega-9

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods, varying in their level of theory and computational cost, can provide precise information about the electronic and structural characteristics of this compound.

Electronic Structure Calculations of this compound

Electronic structure calculations, such as those based on Density Functional Theory (DFT), are pivotal for elucidating the distribution of electrons within the this compound molecule. Such studies would typically involve the calculation of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule.

A hypothetical DFT study on this compound would likely reveal the localization of the HOMO and LUMO. The HOMO is often associated with the electron-donating ability of a molecule, while the LUMO is related to its electron-accepting ability. For a molecule like this compound, with its amalgam of a hydrophobic cyclohexylbutane tail and a hydrophilic N-hydroxyethylglucamide headgroup, the electronic properties would be complex. The oxygen and nitrogen atoms in the headgroup would be expected to have a significant influence on the electronic landscape.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

Property Predicted Value Significance
HOMO Energy ~ -6.5 eV Indicates electron-donating capacity, likely localized on the amide and hydroxyl groups.
LUMO Energy ~ 1.2 eV Indicates electron-accepting capacity, potentially distributed across the carbonyl group.
HOMO-LUMO Gap ~ 7.7 eV Suggests high kinetic stability and low reactivity in isolation.

These values are illustrative and would require actual quantum mechanical calculations for verification.

Spectroscopic Property Prediction for this compound

Quantum mechanics is a powerful tool for predicting the spectroscopic signatures of molecules, which can then be used to validate experimental data or to understand the molecule's vibrational and electronic transitions. For this compound, the prediction of its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra would be of particular interest.

Calculations of vibrational frequencies can predict the key stretching and bending modes that would appear in an IR spectrum. For this compound, prominent peaks would be expected for the O-H, N-H, C=O, and C-O bonds. Similarly, NMR chemical shift predictions for ¹H and ¹³C nuclei would provide a theoretical spectrum that could be compared with experimental data to confirm the molecule's structure and conformation in solution.

Molecular Dynamics (MD) Simulations of this compound Systems

While QM methods are excellent for understanding the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time, especially in complex environments like solutions or in interaction with other molecules.

Conformational Analysis of this compound in Various Environments

The amphiphilic nature of this compound means its conformation is highly dependent on its environment. In an aqueous solution, it would be expected to adopt conformations that shield its hydrophobic tail from water, while in a nonpolar solvent, the polar headgroup would likely be more constrained. MD simulations can be used to explore the potential energy surface of this compound and identify its low-energy conformations in different solvents. This involves simulating the molecule's movements and calculating the free energy associated with different rotational states of its flexible bonds.

A conformational search would likely reveal multiple stable conformers for this compound, arising from the rotation around the various single bonds in its structure. The relative populations of these conformers would be influenced by the surrounding medium.

Ligand-Target Interactions with this compound Analogues

The primary function of this compound in biochemical applications is to interact with and stabilize membrane proteins. MD simulations are invaluable for studying the interactions between detergents like this compound and proteins at an atomic level. While specific studies on this compound are not prominent, the methodology is well-established.

In a typical study, a model of a membrane protein would be embedded in a micelle of this compound molecules in a simulated aqueous environment. The simulation would then track the interactions between the detergent and the protein over time. This can reveal which parts of the detergent (hydrophobic tail or hydrophilic headgroup) interact with specific regions of the protein, providing insights into the stabilization mechanism. Such studies have been performed for other detergents and are crucial for understanding how they maintain the native fold of membrane proteins outside of the cell membrane. For instance, this compound has been used in the crystallization of the Salmonella typhimurium nitrite (B80452) channel NirC, and MD simulations could elucidate the specific binding modes of the detergent to the protein surface. pnas.org

Cheminformatics and Data Mining for this compound Related Compounds

Cheminformatics and data mining are powerful computational tools for analyzing large datasets of chemical compounds to identify structure-activity or structure-property relationships. For a compound like this compound, these approaches can be used to compare its properties with those of other detergents and to predict the properties of novel, related compounds.

By mining databases of detergents used for membrane protein crystallization, one could identify common structural motifs that correlate with successful crystallization. This information can be used to design new detergents with improved properties. Quantitative Structure-Property Relationship (QSPR) models could be developed to predict properties such as the Critical Micelle Concentration (CMC) of new this compound analogues based on their molecular descriptors.

Table 2: List of Compound Names

Compound Name Abbreviation/Synonym
Cyclohexylbutanoyl-N-hydroxyethylglucamide This compound

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies Involving this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or a specific physical property, respectively. scirp.orgnih.govdovepress.com For a non-ionic surfactant like this compound, QSPR studies could be particularly valuable for predicting key characteristics that determine its efficacy in various applications, such as its Critical Micelle Concentration (CMC). The CMC is a fundamental property of surfactants, representing the concentration at which molecules begin to form micelles, and it significantly influences their behavior as detergents and solubilizing agents. diva-portal.orgsigmaaldrich.com

While specific QSAR/QSPR studies focused exclusively on this compound and its analogues are not prominent in publicly available literature, the principles have been successfully applied to other classes of non-ionic surfactants. chemrxiv.org For instance, QSPR models have been developed to predict the CMC of non-ionic surfactants by correlating it with molecular descriptors derived from their chemical structures. chemrxiv.org These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others.

A hypothetical QSPR study on this compound analogues could involve synthesizing or computationally generating a library of related molecules with variations in the cycloalkyl group, the length of the alkyl chain connecting the ring to the glucamide headgroup, or modifications to the N-hydroxyethylglucamide headgroup itself. For each analogue, a set of molecular descriptors would be calculated. These descriptors could include:

Molecular Weight (MW): The total mass of the molecule.

LogP: A measure of the molecule's hydrophobicity.

Topological Polar Surface Area (TPSA): An indicator of the polar surface area, which relates to the hydrophilicity of the headgroup.

Number of Rotatable Bonds: A measure of molecular flexibility.

Van der Waals Volume: The volume occupied by the molecule.

By building a statistical model (e.g., using multiple linear regression or machine learning algorithms like graph convolutional neural networks), a mathematical relationship between these descriptors and an experimentally determined property like the CMC could be established. chemrxiv.org Such a model would allow for the rapid prediction of the CMC for new, unsynthesized this compound analogues, enabling the targeted design of surfactants with desired properties.

Table 1: Illustrative QSPR Data for Hypothetical this compound Analogues

This table provides a hypothetical example of the data that would be generated in a QSPR study to predict the Critical Micelle Concentration (CMC). The values for the analogues are illustrative and intended to demonstrate the concept.

Compound IDCycloalkyl GroupLinker Length (CH2 units)Molecular Weight ( g/mol )LogPTPSA (Ų)Predicted CMC (mM)
This compoundCyclohexyl2363.451.8120.525
Analogue 1Cyclopentyl2349.421.5120.535
Analogue 2Cycloheptyl2377.482.1120.520
Analogue 3Cyclohexyl3377.482.3120.518
Analogue 4Cyclohexyl1349.421.3120.540

Virtual Screening for this compound Related Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity or property. nih.gov In the context of this compound, virtual screening could be employed to discover novel amphiphilic molecules with similar or improved characteristics for applications such as the stabilization and crystallization of membrane proteins. nih.govresearchgate.net The success of membrane protein crystallization is highly dependent on the properties of the detergent used to create a stable, hydrophobic environment that mimics the native cell membrane. nih.govpnas.org

A virtual screening workflow to find novel scaffolds related to this compound could be based on pharmacophore modeling or similarity searching.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrophobic centers, hydrogen bond donors, and acceptors) that a molecule must possess to be active. A pharmacophore model for a successful detergent could be built based on the structure of this compound and other effective amphiphiles. This model would then be used to screen large compound databases, filtering for molecules that match the pharmacophore.

Similarity Searching: This approach uses the chemical structure of a known active molecule, like this compound, as a query to find other molecules in a database with similar structural features. Similarity is typically quantified using 2D fingerprints or 3D shape comparisons.

The goal of such a screening campaign would be to identify new chemical scaffolds that maintain the key amphipathic balance of this compound—a distinct hydrophobic tail and a polar, non-ionic headgroup—while introducing novel structural elements. scienceready.com.au These new elements might confer advantages such as improved protein stability, a different micellar size, or a tendency to form more ordered protein-detergent complexes, which is favorable for crystallization. pnas.org Hits from the virtual screen would then be prioritized for synthesis and experimental validation. researchgate.net

Table 2: Illustrative Hit List from a Virtual Screen for this compound Related Scaffolds

This table provides a hypothetical example of a hit list from a virtual screening campaign. The "Similarity Score" indicates the degree of similarity to the query molecule (this compound), and the "Scaffold Type" describes the novel chemical framework.

Hit IDScaffold TypeMolecular FormulaSimilarity Score to this compoundPredicted Key Property
VS-001Adamantyl-glucamideC18H31NO70.85Forms smaller, more stable micelles
VS-002Spirocyclic-alkane-sorbitolC19H36O80.82Increased protein stability
VS-003Bicyclic-ether-glucamideC16H29NO80.79Enhanced solubility
VS-004Cubane-linker-maltosideC20H32O110.75Potentially better crystal packing

While the search results include general information on the methodologies mentioned in your outline, such as chemical probes, target engagement studies, enzymatic inhibition/activation studies, and receptor binding assays, this information pertains to these techniques in a broader context or in relation to other compounds. There is no specific data or research findings linking this compound to these particular mechanistic investigations.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and focusing solely on the mechanistic chemical biology studies of this compound based on the currently available search results.

Mechanistic Chemical Biology Studies of C Hega 9

In Vitro Mechanistic Investigations of C-Hega-9 Biological Interactions

Pathway Perturbation Analysis by this compound

Pathway perturbation analysis is a key approach within mechanistic chemical biology used to identify and understand the biological pathways affected by a compound. This typically involves exposing biological systems (such as cells or tissues) to the compound and then analyzing changes in the activity or expression of components within known signaling or metabolic pathways. Methods can include transcriptomics, proteomics, phosphoproteomics, and targeted assays to measure the flux or activity of specific pathways. Computational tools and databases are often used to integrate these data and infer which pathways are significantly perturbed by the compound. For instance, analyzing differentially expressed genes can help prioritize impacted pathways. Incorporating pathway topology information can further refine the analysis by providing a "perturbation score" that considers the position of affected genes within the pathway structure. Formal methods can also be employed for simulating and analyzing signaling pathways to predict system behavior and identify inputs enforcing desired outcomes. While pathway perturbation analysis is a standard technique, specific studies detailing the perturbation effects of this compound on particular biological pathways, especially in the context of a study denoted by reference, were not found in the available information.

Structural Biology Approaches for this compound Target Complexes

Structural biology plays a crucial role in understanding the molecular basis of compound-target interactions by determining the three-dimensional structures of biological macromolecules and their complexes with small molecules. This provides insights into the binding site, interaction modes, and conformational changes that occur upon binding. These insights are essential for understanding a compound's mechanism of action and can guide further research or design efforts. Structural studies of protein complexes, including those involving potential drug targets, are a significant area of research. Despite the importance of these methods, specific structural biology studies detailing complexes involving this compound and its biological targets, particularly in the context of a study denoted by reference, were not identified.

Co-crystallization and X-ray Structural Analysis of this compound-Protein Complexes

Co-crystallization and X-ray diffraction are powerful techniques for determining the atomic structure of protein-ligand complexes. Co-crystallization involves growing crystals of a protein in the presence of the compound of interest, allowing the compound to bind to the protein within the crystal lattice. Alternatively, soaking pre-formed protein crystals with the compound can also be used. Once suitable crystals are obtained, they are subjected to X-ray beams, and the resulting diffraction pattern is used to reconstruct the electron density map of the molecule, from which the atomic coordinates can be determined. This provides high-resolution details about how the compound binds to the protein, including the specific amino acid residues involved in interactions and the nature of the chemical bonds formed. X-ray crystallography is a well-established technique for obtaining detailed structural information for biological macromolecules and is widely used in drug screening and the study of crystalline forms of compounds and their complexes. Although co-crystallization and X-ray structural analysis are standard approaches for studying compound-protein interactions, specific reports detailing the co-crystallization and resulting structures of this compound in complex with any protein targets, particularly within the scope of a study referenced as, were not found.

NMR-based Structural Determination of this compound Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is another vital technique for studying the structure and dynamics of biological molecules and their interactions with ligands, particularly in solution. NMR can provide information on ligand binding, including binding affinity, kinetics, and the location of the binding site on the protein. Techniques such as chemical shift perturbation (CSP) analysis, where changes in the NMR signals of the protein upon ligand binding are monitored, can identify the residues affected by the interaction and map the binding interface. For smaller proteins, complete resonance assignment allows for detailed chemical shift mapping, providing structural information about the binding site. Various NMR experiments, including heteronuclear single quantum coherence (HSQC) spectroscopy, are used for these studies. While NMR is a versatile tool for investigating protein-ligand interactions and can contribute to structural determination of binding modes, specific applications of NMR for structural determination of this compound binding to biological targets, particularly within the context of a study referenced as, were not identified in the available literature.

Compound Information

This compound is characterized by the following information:

PropertyValueSource
Molecular FormulaC₁₇H₃₃NO₇ anatrace.comchemsrc.com
CAS Number864434-14-0 anatrace.comchemwhat.comchemsrc.com
Molecular Weight363.446 g/mol chemsrc.com
Density1.3 ± 0.1 g/cm³ chemsrc.com
Boiling Point671.3 ± 55.0 °C at 760 mmHg chemsrc.com
Flash Point359.8 ± 31.5 °C chemsrc.com

In-Depth Analysis of this compound Reveals Gap in Supramolecular Chemistry Research

Despite its application in biochemical contexts, a thorough review of available scientific literature indicates a significant gap in the understanding and exploration of the chemical compound this compound within the field of supramolecular chemistry and self-assembly. While the molecule possesses structural features that suggest potential for complex intermolecular interactions, dedicated research into its deliberate design for and application in supramolecular architectures appears to be absent from public records.

This compound, chemically known as Cyclohexylpropanoyl-N-Hydroxyethylglucamide, is recognized primarily as a non-ionic detergent. Its utility has been noted in the stabilization and crystallization of proteins, where it facilitates the formation of well-ordered crystals essential for structural biology studies. However, the very properties that make it a useful detergent—its amphiphilic nature and capacity for self-assembly into micelles—have not been extended into the broader, more complex realm of supramolecular chemistry, according to available data.

The specific areas of supramolecular chemistry and self-assembly, as outlined in a detailed hypothetical research framework, remain unaddressed for this compound. This includes the systematic study of its non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions, as foundational elements for designing larger, organized structures. Furthermore, there is no evidence of research into its molecular recognition capabilities or its role in host-guest chemistry.

Consequently, advanced topics such as the controlled self-assembly of this compound into supramolecular polymers or its directed assembly into higher-order nanostructures and frameworks are not documented. The potential for creating dynamic supramolecular systems with this compound, which could have applications in areas like responsive materials or controlled release, also remains an unexplored frontier.

While the fundamental chemical properties of this compound can be described, the absence of empirical research into its specific supramolecular behavior makes a detailed, evidence-based discussion on these advanced topics impossible at this time. The scientific community has yet to publish findings on the design principles, formation, and dynamics of supramolecular systems based on this particular compound.

Supramolecular Chemistry and Self Assembly of C Hega 9 Systems

Dynamic Supramolecular Systems with C-Hega-9

Stimuli-Responsive Behavior of Molecular Assemblies

Stimuli-responsive materials are a class of "smart" materials that can change their properties in response to external stimuli. In the context of supramolecular assemblies, this responsiveness is achieved by designing molecular components that can alter their interactions with each other when a specific trigger is applied. This can lead to changes in the size, shape, or function of the entire assembly.

Common stimuli include:

pH: Changes in acidity can protonate or deprotonate functional groups on the molecular components, altering their charge and ability to form hydrogen bonds or electrostatic interactions. This can trigger the assembly or disassembly of supramolecular structures.

Light: Photoswitchable molecules, such as azobenzenes, can be incorporated into the assembly. Upon irradiation with light of a specific wavelength, these molecules undergo a change in their shape (isomerization), which can disrupt or induce the formation of the supramolecular structure.

Temperature: Temperature changes can affect the strength of non-covalent interactions. For example, some systems are designed to assemble or disassemble above or below a certain critical temperature.

Redox Chemistry: The addition of a chemical reductant or oxidant can change the oxidation state of a component, altering its binding properties and leading to a change in the assembly.

Guest Molecules: The binding of a specific guest molecule can act as a trigger for a conformational change or for the assembly/disassembly of the host structures.

The stimuli-responsive behavior of these assemblies is a critical feature for the development of advanced materials for drug delivery, sensing, and catalysis.

Molecular Assemblies as Components in Molecular Machines and Switches

The principles of stimuli-responsive supramolecular chemistry are fundamental to the design of molecular machines and switches. These are single molecules or molecular complexes that can perform a mechanical-like movement in response to an external stimulus.

Molecular Switches: A molecular switch is a molecule that can be reversibly shifted between two or more stable states. These states can have different properties, such as color, fluorescence, or binding affinity. The switching is triggered by external stimuli like light, heat, or chemical signals. For example, a molecule might be "switched on" to fluoresce in the presence of a specific metal ion.

Molecular Machines: Molecular machines are more complex systems that can perform a specific function, such as linear or rotary motion, as a result of energy input. These machines are often based on interlocked molecules, such as rotaxanes and catenanes. In a rotaxane-based molecular shuttle, for instance, a macrocyclic ring can be induced to move back and forth between two different recognition sites on a linear molecular "axle" by applying an external stimulus. This controlled motion at the molecular level is a key step towards the development of nanoscale robotics and other advanced technologies.

The table below provides a general illustration of the types of stimuli and the resulting responses in supramolecular systems, which would be analogous to the data expected for a specific compound like "this compound".

Stimulus Molecular Component Feature Change in Interaction Resulting Assembly Behavior Potential Application
pH Change Acidic/Basic GroupsProtonation/DeprotonationAssembly or DisassemblypH-responsive drug delivery
Light Photoswitchable Units (e.g., Azobenzene)Isomerization (e.g., trans to cis)Change in shape/packingLight-controlled release
Temperature Thermoresponsive PolymersChange in solubility/conformationPhase transitionSmart hydrogels
Redox Signal Redox-active MoietiesChange in oxidation stateAltered binding affinityControllable catalysis
Guest Binding Specific Receptor SitesHost-guest complexationConformational changeMolecular sensing

Advanced Materials Science Applications of C Hega 9

C-Hega-9 in Functional Materials Development

Functional materials are designed to possess specific properties that respond to external stimuli or perform a particular function beyond their structural role. The development of such materials often involves incorporating molecules with tailored characteristics into a matrix or structuring them to achieve desired performance. moleculardimensions.comdojindo.comchemanager-online.com The molecular structure of this compound, with its distinct hydrophilic and hydrophobic regions, could potentially lend itself to influencing the properties of various material systems. While direct applications of this compound in the broader scope of functional materials beyond its detergent use are not widely documented, the principles governing the behavior of amphiphilic molecules suggest potential areas of exploration.

Integration of this compound into Polymeric Matrices

Integrating small molecules or surfactants into polymeric matrices is a common strategy to modify the physical, chemical, and functional properties of the resulting composite material. chemanager-online.com The presence of an additive like this compound within a polymer could influence the polymer's morphology, thermal stability, mechanical strength, and surface characteristics. Surfactants, including some glucose-based derivatives, have been explored as modifiers for polymers, affecting properties such as processability, dispersion of fillers, and the creation of porous structures. Given that this compound is a glucose-based detergent, it hypothetically possesses the ability to interact with both hydrophilic and hydrophobic components within a polymer system. Its use in biological contexts involves interacting with complex biological matrices like cell membranes and protein structures. biosynth.combiotrend.comnih.gov However, specific research detailing the integration of this compound into synthetic polymeric matrices for the development of novel functional materials was not found in the conducted searches.

This compound for Tunable Optical and Electronic Materials

Tunable optical and electronic materials are designed to have their optical or electronic properties altered in a controlled manner by external factors such as light, electric fields, or chemical environment. anatrace.compnas.orgnih.govclariant.com The molecular design of components is crucial in achieving such tunability. While some organic molecules and polymers are investigated for their inherent optical or electronic properties and their ability to change in response to stimuli, the role of surfactants or glucose derivatives in this specific context can vary. Some glucose-based compounds have been explored in the development of optical materials, particularly in the context of influencing refractive indices or creating ordered structures that interact with light. nih.govcore.ac.ukresearchgate.net The amphiphilic nature of this compound might allow it to influence the self-assembly of other molecules or the organization of materials at interfaces, which could indirectly impact optical or electronic behavior. However, no specific research detailing the use of this compound for the development of tunable optical or electronic materials was identified in the search results.

This compound in Catalysis and Sensing Platforms

Catalysis and sensing are two significant areas within materials science where molecular design plays a critical role. Catalysts facilitate chemical reactions, while sensors detect the presence or concentration of specific substances.

This compound as a Component in Homogeneous and Heterogeneous Catalysts

Catalysts are broadly classified as homogeneous or heterogeneous depending on whether they are in the same phase as the reactants or in a different phase. hamptonresearch.comgoogle.comresearchgate.netmdpi.com While many catalysts are based on metal complexes or solid materials, organic molecules and surfactants can also play roles in catalytic systems, either as catalysts themselves, ligands, co-catalysts, or as components influencing the reaction environment (e.g., in micellar catalysis). rroij.comncsu.edu Detergents like this compound are known to form micelles, creating localized environments that can potentially influence reaction rates and selectivity. In biological systems, detergents are often present in solutions where enzymatic catalysis occurs, playing a role in maintaining protein solubility and activity. nih.govpnas.orgnih.gov However, specific scientific literature reporting the use of this compound as an active component in either homogeneous or heterogeneous catalytic processes beyond its role in facilitating biological reactions was not found.

Development of this compound Based Molecular Sensors

Molecular sensors are designed to selectively recognize and bind to target analytes, producing a measurable signal. nih.govmdpi.comacs.org The design of the sensing element often relies on molecules with specific recognition sites or properties that change upon interaction with the analyte. Glucose-based molecules are naturally relevant in the development of glucose sensors due to their inherent interaction with glucose-binding entities or enzymes. nih.govmdpi.comumich.eduacs.orgwhiterose.ac.uk Surfactants can also be components of sensing platforms, influencing the immobilization of sensing elements or the accessibility of the analyte to the sensor surface. While this compound is a glucose derivative, and glucose sensing is a significant area, no specific research detailing the development of molecular sensors directly based on this compound as the primary sensing element was identified in the conducted searches.

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